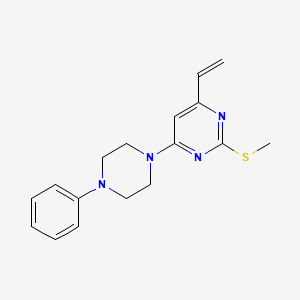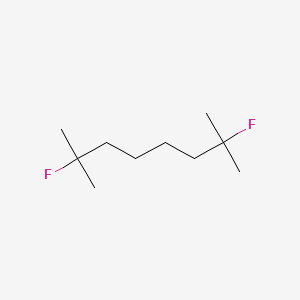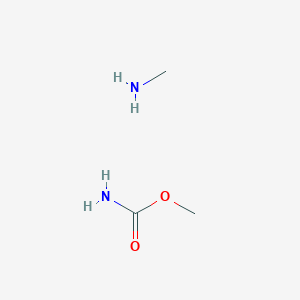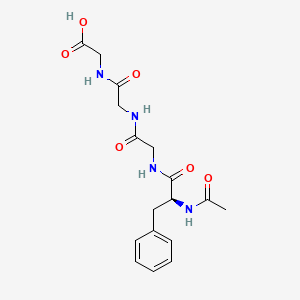
N-Acetyl-L-phenylalanylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycylglycylglycine is a synthetic peptide composed of N-acetyl-L-phenylalanine and three glycine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids or bases.
Oxidation: Oxidative cleavage of the peptide bonds using reagents like hydrogen peroxide.
Substitution: Introducing different functional groups into the peptide chain using specific reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Reagents like NBS (N-Bromosuccinimide) for bromination reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in the formation of oxidized peptide fragments.
Substitution: Yields modified peptides with new functional groups.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Employed in the development of peptide-based materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and medical applications.
Propriétés
Numéro CAS |
827611-68-7 |
|---|---|
Formule moléculaire |
C17H22N4O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H22N4O6/c1-11(22)21-13(7-12-5-3-2-4-6-12)17(27)20-9-15(24)18-8-14(23)19-10-16(25)26/h2-6,13H,7-10H2,1H3,(H,18,24)(H,19,23)(H,20,27)(H,21,22)(H,25,26)/t13-/m0/s1 |
Clé InChI |
OBLVDLBHAOZHLC-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
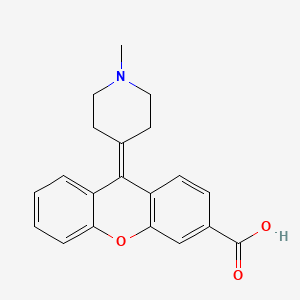
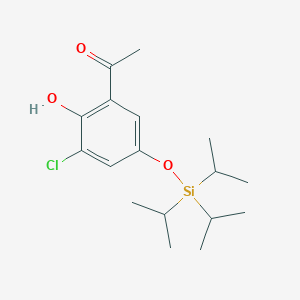
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
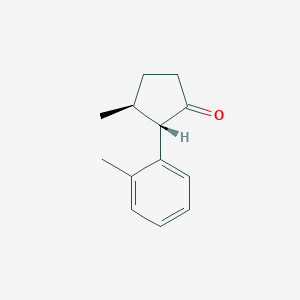


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
